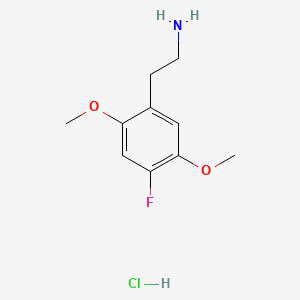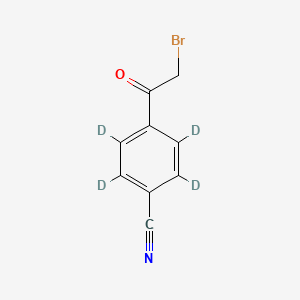
4-(2-Bromoacetyl)benzonitrile-d4
Descripción general
Descripción
“4-(2-Bromoacetyl)benzonitrile-d4” is a chemical compound with the molecular formula C9H6BrNO . It has a molecular weight of 224.05 . This compound is used for research and development purposes . It is known for its irreversible inhibitory activity of Glycogen synthase kinase 3 (GSK-3), and phenylhalomethylketones can be used in the study of novel GSK-3 inhibitors .
Synthesis Analysis
The synthesis of “4-(2-Bromoacetyl)benzonitrile-d4” can be achieved from 4-cyanoacetophenone and N-bromosuccinimide (NBS) in ethyl acetate through related reactions . The reaction requires Amberlyst15 ion exchange resin as a catalyst .
Physical And Chemical Properties Analysis
“4-(2-Bromoacetyl)benzonitrile-d4” is an off-white to light yellow crystalline powder . It has a melting point of 92-96 °C and a predicted boiling point of 342.4±22.0 °C . The predicted density is 1.56±0.1 g/cm3 . It is soluble in methanol .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, 4-(2-Bromoacetyl)benzonitrile-d4 is used to create novel drug candidates. Its ability to be incorporated into larger, more complex structures allows for the development of new therapeutic agents with potential applications in treating diseases. It’s particularly useful in the synthesis of kinase inhibitors, which play a crucial role in targeted cancer therapies .
Materials Science
This compound is also explored in materials science for the development of organic electronic materials. Its rigid structure and electronic properties make it suitable for use in organic semiconductors and conductive polymers, which are essential for creating flexible electronic devices .
Analytical Chemistry
4-(2-Bromoacetyl)benzonitrile-d4: is utilized in analytical chemistry as a standard or reference material. Its stable isotopic label (d4) ensures accurate mass spectrometric analysis, which is critical for quantifying substances in complex biological samples .
Environmental Science
In environmental science, it finds application in the study of organic pollutant degradation. Researchers use it to trace the pathways and mechanisms of chemical breakdown in the environment, aiding in the development of effective pollution mitigation strategies .
Pharmaceutical Research
The compound is instrumental in pharmaceutical research, particularly in the context of nitrosamine impurity analysis. Nitrosamines are chemical contaminants found in various pharmaceuticals, and 4-(2-Bromoacetyl)benzonitrile-d4 helps in the identification and quantification of these impurities, ensuring drug safety and compliance with regulatory standards .
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Mecanismo De Acción
Target of Action
The primary target of 4-(2-Bromoacetyl)benzonitrile-d4 is Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
4-(2-Bromoacetyl)benzonitrile-d4 interacts with GSK-3 in an irreversible manner . It binds to the active site of the enzyme, leading to the inhibition of its activity . This interaction results in the modulation of the downstream processes regulated by GSK-3 .
Biochemical Pathways
The inhibition of GSK-3 by 4-(2-Bromoacetyl)benzonitrile-d4 affects various biochemical pathways. One of the key pathways influenced is the Wnt signaling pathway, which plays a critical role in cell proliferation and differentiation . By inhibiting GSK-3, the compound prevents the degradation of β-catenin, a crucial component of the Wnt pathway, thereby activating the pathway .
Result of Action
The inhibition of GSK-3 by 4-(2-Bromoacetyl)benzonitrile-d4 leads to the activation of the Wnt signaling pathway . This activation can result in increased cell proliferation and differentiation, influencing various cellular processes .
Propiedades
IUPAC Name |
4-(2-bromoacetyl)-2,3,5,6-tetradeuteriobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJANCPRIUMHGJE-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)CBr)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoacetyl)benzonitrile-d4 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


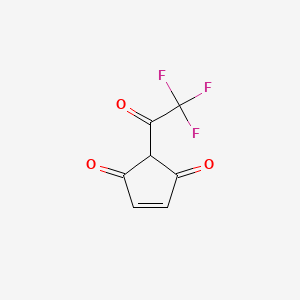
![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)
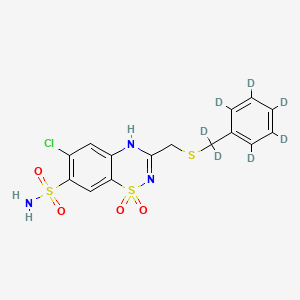
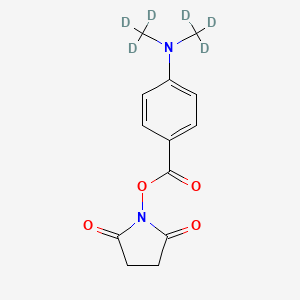

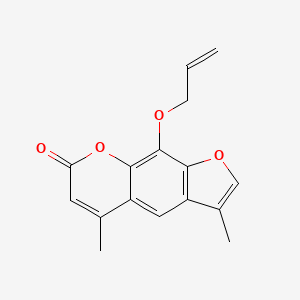

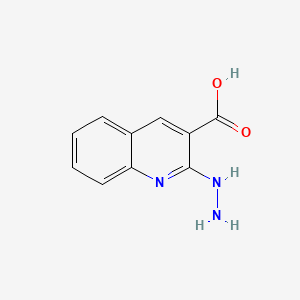
![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)
